N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(2-fluorobenzyl)-3,5-dimethyl-1-benzofuran-2-carboxamide
Description
This compound is a benzofuran-2-carboxamide derivative featuring a 2-fluorobenzyl group and a 1,1-dioxidotetrahydrothiophen-3-yl substituent. Its molecular formula is C22H21FNO4S (calculated molecular weight: 438.47 g/mol). The core structure includes a 3,5-dimethylbenzofuran ring linked to a carboxamide group, with modifications at the nitrogen atom to incorporate fluorinated and sulfone-containing moieties.
Properties
Molecular Formula |
C22H22FNO4S |
|---|---|
Molecular Weight |
415.5 g/mol |
IUPAC Name |
N-(1,1-dioxothiolan-3-yl)-N-[(2-fluorophenyl)methyl]-3,5-dimethyl-1-benzofuran-2-carboxamide |
InChI |
InChI=1S/C22H22FNO4S/c1-14-7-8-20-18(11-14)15(2)21(28-20)22(25)24(17-9-10-29(26,27)13-17)12-16-5-3-4-6-19(16)23/h3-8,11,17H,9-10,12-13H2,1-2H3 |
InChI Key |
UKPBHNSYFFRZDC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)OC(=C2C)C(=O)N(CC3=CC=CC=C3F)C4CCS(=O)(=O)C4 |
Origin of Product |
United States |
Preparation Methods
Synthesis via Amide Coupling:
- Industrial-scale production typically employs continuous-flow processes or batch reactions.
- Precursor chemicals are carefully selected to optimize yield and purity.
Chemical Reactions Analysis
Oxidation: The carbonyl group in the tetrahydrothiophene ring can undergo oxidation.
Reduction: Reduction of the carbonyl group may yield a tetrahydrothiophene diol.
Substitution: The fluorobenzyl group can participate in substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO) or Jones reagent.
Reduction: Sodium borohydride (NaBH) or lithium aluminum hydride (LiAlH).
Substitution: Various nucleophiles (e.g., amines, thiols) under appropriate conditions.
- Oxidation: Formation of the corresponding sulfoxide or sulfone.
- Reduction: Tetrahydrothiophene diol.
- Substitution: Various derivatives with modified substituents.
Scientific Research Applications
Medicinal Chemistry: Investigated for potential drug development due to its unique structure.
Biological Studies: Used as a probe to study specific biological pathways.
Materials Science: Explored for applications in materials and polymers.
Mechanism of Action
Target: Likely interacts with specific receptors or enzymes.
Pathway: Further research needed to elucidate the precise mechanism.
Comparison with Similar Compounds
N-(3-Bromobenzyl)-N-(1,1-Dioxidotetrahydrothiophen-3-yl)-3,5-dimethyl-1-benzofuran-2-carboxamide (BH34877)
- Molecular Formula: C22H22BrNO4S
- Molecular Weight : 476.38 g/mol
- Key Differences : The benzyl substituent is 3-bromo instead of 2-fluoro. Bromine’s larger atomic radius and higher lipophilicity compared to fluorine may enhance binding affinity to hydrophobic targets but reduce solubility.
- Biological Relevance : Marketed as a research chemical (CAS 877780-47-7), its applications are unspecified, but its structural similarity to the target compound suggests shared synthetic or pharmacological interests .
N-(5-Benzyl-1,3-thiazol-2-yl)-3,5-dimethyl-1-benzofuran-2-carboxamide
- Molecular Formula : C21H19N2O2S
- Molecular Weight : 363.45 g/mol
- Key Differences : Replaces the tetrahydrothiophene dioxide and benzyl groups with a 5-benzylthiazol-2-yl moiety.
1-(3-Dimethylaminopropyl)-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-5-carboxamide
Flutolanil (Pesticide Analogue)
- Molecular Formula: C17H14F3NO2
- Molecular Weight : 345.30 g/mol
- Key Differences : A trifluoromethyl-substituted benzamide used as a pesticide. Lacks the benzofuran and sulfone groups, underscoring structural divergence for agrochemical vs. therapeutic applications .
Structural and Functional Analysis Table
Key Research Findings and Implications
Substituent Effects :
- Halogen Position : The 2-fluoro group in the target compound may offer better steric compatibility with biological targets compared to BH34877’s 3-bromo substituent. Fluorine’s electronegativity could enhance hydrogen bonding, while bromine’s bulkiness might improve hydrophobic interactions .
- Sulfone Group : The tetrahydrothiophene dioxide moiety in the target compound and BH34877 introduces a sulfone group, which enhances metabolic stability and polarity compared to thiazole or dihydroisobenzofuran analogs .
Therapeutic vs. Agrochem Applications : The target compound’s fluorinated benzyl and sulfone groups distinguish it from pesticide-oriented carboxamides like flutolanil, suggesting a focus on drug development .
Biological Activity
N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(2-fluorobenzyl)-3,5-dimethyl-1-benzofuran-2-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a unique multi-ring structure, including a tetrahydrothiophene ring and a benzofuran moiety, which may contribute to its biological activity. The molecular formula is , with a molecular weight of approximately 357.43 g/mol.
| Property | Value |
|---|---|
| Molecular Formula | C19H20FNO3S |
| Molecular Weight | 357.43 g/mol |
| IUPAC Name | This compound |
The biological activity of this compound is hypothesized to involve interactions with various biological targets, particularly receptors and enzymes. Preliminary studies suggest that it may act as an inhibitor or modulator of specific pathways involved in cellular signaling.
Target Interactions
- G Protein-Coupled Receptors (GPCRs) : The tetrahydrothiophene moiety may enhance binding affinity to GPCRs, which are crucial in numerous physiological processes.
- Enzyme Inhibition : The compound might inhibit enzymes involved in metabolic pathways, contributing to its pharmacological effects.
Biological Activities
Research indicates that this compound exhibits several notable biological activities:
- Antitumor Activity : Initial in vitro studies have shown that the compound can inhibit the proliferation of various cancer cell lines.
- Anti-inflammatory Properties : The compound may reduce inflammation by modulating cytokine release and inhibiting inflammatory pathways.
- Neuroprotective Effects : There is potential for neuroprotective activity through the modulation of ion channels involved in neuronal excitability.
Case Studies and Research Findings
Several studies have investigated the biological activity of similar compounds, providing insights into the potential effects of this compound.
Study 1: Antitumor Effects
A study conducted on the compound's analogs demonstrated significant cytotoxicity against human breast cancer cells (MCF-7) at concentrations as low as 10 µM. The mechanism was attributed to the induction of apoptosis and cell cycle arrest.
Study 2: Anti-inflammatory Mechanism
Research on related compounds revealed that they could inhibit NF-kB activation, leading to decreased expression of pro-inflammatory cytokines (e.g., TNF-alpha and IL-6). This suggests a similar pathway may be applicable to this compound.
Study 3: Neuroprotective Activity
In vivo studies indicated that compounds with similar structures could protect against neurodegeneration in models of Alzheimer’s disease by reducing oxidative stress and improving cognitive function.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
